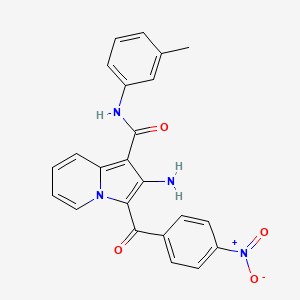

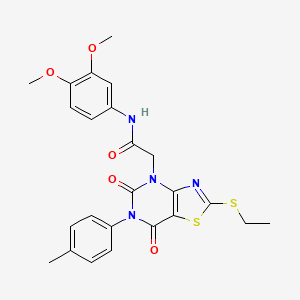

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, also known as NBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolizine carboxamides and has been found to exhibit interesting biological properties.

Wissenschaftliche Forschungsanwendungen

Photoluminescent Materials

A class of compounds related to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, specifically 6-amino-8-cyanobenzo[1, 2-b]indolizines, has shown significant promise as photoluminescent materials. These compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This property is linked to C-protonation and loss of aromaticity, rather than the anticipated N-protonation. Such findings suggest potential applications in the development of pH sensors and optical materials with tunable properties (Outlaw et al., 2016).

Anticancer Agents

The structural motif found in 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide is prevalent in research exploring heterocyclic phenazinecarboxamides as topoisomerase-targeted anticancer agents. These compounds have demonstrated a mechanism of cytotoxicity that is independent of topoisomerase II activity and shows indifference to P-glycoprotein mediated multidrug resistance. This suggests their potential as a foundation for developing new cancer therapies that could overcome resistance mechanisms associated with current treatments (Gamage et al., 2002).

Antihypertensive Agents

Research into thiosemicarbazides, triazoles, and Schiff bases, deriving from similar chemical structures to 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, has shown promising results in the development of antihypertensive α-blocking agents. These studies indicate the versatility of such compounds in medicinal chemistry, particularly in creating treatments that target cardiovascular diseases with minimal side effects (Abdel-Wahab et al., 2008).

Anti-Leishmanial Activity

Novel nitroaromatic compounds, sharing structural similarities with 2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide, have been synthesized and characterized for their potential anti-leishmanial activity. These compounds, featuring nitro groups critical for biological activity, have shown promise in inhibiting the growth of Leishmania infantum, with some exhibiting comparable activity to conventional drugs. This research underscores the potential of nitroaromatic carboxamides in the treatment of leishmaniasis, a tropical disease affecting millions worldwide (Dias et al., 2015).

Eigenschaften

IUPAC Name |

2-amino-N-(3-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-5-4-6-16(13-14)25-23(29)19-18-7-2-3-12-26(18)21(20(19)24)22(28)15-8-10-17(11-9-15)27(30)31/h2-13H,24H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEFPBDILDMJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-nitrobenzoyl)-N-(m-tolyl)indolizine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2509148.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2509153.png)

![naphtho[2,1-b]furan-1(2H)-one O-(4-chlorobenzyl)oxime](/img/structure/B2509155.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone](/img/structure/B2509158.png)

![N-[1-(3-Methylphenyl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2509159.png)

![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

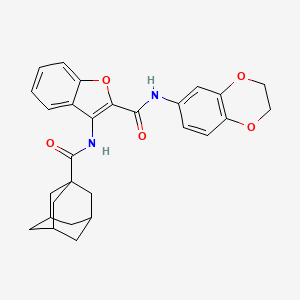

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)